molecular formula C11H20O2 B577153 (Z)-3-Nonenyl acetate CAS No. 13049-88-2

(Z)-3-Nonenyl acetate

Cat. No.: B577153
CAS No.: 13049-88-2
M. Wt: 184.279
InChI Key: LRQNQAVSERJKNU-FPLPWBNLSA-N
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Description

(Z)-3-Nonenyl acetate is an organic compound that belongs to the class of esters. It is characterized by a nonenyl group attached to an acetate moiety. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries. It is also found in various natural sources, including certain fruits and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Nonenyl acetate typically involves the esterification of (Z)-3-Nonenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Nonenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nonanoic acid or nonanal.

    Reduction: (Z)-3-Nonenol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Nonenyl acetate is used as a starting material for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its role in plant-insect interactions. It acts as a semiochemical, influencing the behavior of certain insects and pests.

Medicine

While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are explored for potential medicinal properties, including antimicrobial and anti-inflammatory effects.

Industry

In the fragrance and flavor industry, this compound is valued for its fruity aroma and is used in the formulation of perfumes, air fresheners, and food flavorings.

Mechanism of Action

The mechanism of action of (Z)-3-Nonenyl acetate involves its interaction with olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with specific receptors or enzymes, influencing physiological responses. The exact molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-Hexenyl acetate: Another ester with a similar structure but a shorter carbon chain.

    (E)-3-Nonenyl acetate: The geometric isomer of (Z)-3-Nonenyl acetate with different spatial arrangement.

    Nonyl acetate: A related ester with a saturated carbon chain.

Uniqueness

This compound is unique due to its specific geometric configuration, which imparts distinct olfactory properties compared to its isomers and related compounds. This uniqueness makes it particularly valuable in applications requiring specific scent profiles.

Properties

IUPAC Name

[(Z)-non-3-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQNQAVSERJKNU-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893230
Record name (Z)-3-Nonenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; Green fruity aroma
Record name cis-3-Nonenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble, Soluble (in ethanol)
Record name cis-3-Nonenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.879-0.890
Record name cis-3-Nonenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13049-88-2
Record name (Z)-3-Nonenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13049-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonenyl acetate, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonen-1-ol, 1-acetate, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-3-Nonenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NONENYL ACETATE, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G174WAD1GS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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